4-Hydroxyphenylacetamide

Übersicht

Beschreibung

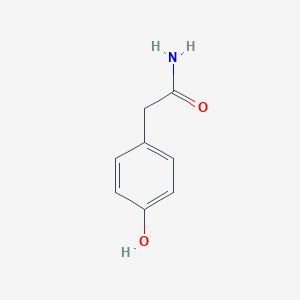

4-Hydroxyphenylacetamide, also known as 2-(4-Hydroxyphenyl)acetamide, is a member of acetamides . It is a natural product found in Moringa oleifera, Cytophaga, and Bongardia chrysogonum . It has the molecular formula C8H9NO2 and a molecular weight of 151.16 g/mol .

Synthesis Analysis

This compound is used as an intermediate for the synthesis of Atenolol and various other organic compounds and pharmaceuticals . It is a process impurity for Atenolol . A one-pot bioconversion strategy using lignin-related p-coumaric and ferulic acids as starting materials has been developed for the synthesis of hydroxyphenylacetic acids .Molecular Structure Analysis

The IUPAC name of this compound is 2-(4-hydroxyphenyl)acetamide . The InChI is InChI=1S/C8H9NO2/c9-8(11)5-6-1-3-7(10)4-2-6/h1-4,10H,5H2,(H2,9,11) . The Canonical SMILES is C1=CC(=CC=C1CC(=O)N)O .Chemical Reactions Analysis

In the synthesis of hydroxyphenylacetic acids, two artificial routes are used: decarboxylation-epoxidation-isomerization-oxidation for the synthesis of 4-hydroxyphenylacetic and homovanillic acids, and decarboxylation-epoxidation-isomerization-oxidation-hydroxylation for the synthesis of 3,4-dihydroxyphenylacetic acid .Physical And Chemical Properties Analysis

This compound appears as a beige fine crystalline powder . It has a molecular weight of 151.1626 .Wissenschaftliche Forschungsanwendungen

Pharmazeutische Anwendungen: Paracetamolsynthese

4-Hydroxyphenylacetamide: ist allgemein bekannt als Paracetamol oder Acetaminophen, ein weit verbreitetes Analgetikum und Antipyretikum. Es ist der Hauptbestandteil in zahlreichen Medikamenten gegen Erkältung und Grippe . Die Synthese von Paracetamol hat aufgrund seiner breiten Anwendung das Interesse vieler Industrien geweckt. Es wurde eine Eintopfsynthesemethode vorgeschlagen, die auf der reduktiven Carbonylierung von Nitrobenzol basiert, katalysiert durch Pd(II)-Komplexe, die zu This compound mit einer Selektivität von 85 mol% führt .

Katalyseforschung: Homogene Katalyse

Im Bereich der Katalyse wird This compound verwendet, um die Effizienz verschiedener Katalysatoren zu untersuchen. Die oben erwähnte Eintopfsynthesemethode zeigt die Rolle von Liganden an Pd(II)-Katalysatoren und die Art des Lösungsmittels auf, um eine hohe Selektivität für This compound zu erreichen .

Chemische Industrie: Zwischenprodukt für die chemische Synthese

Als Zwischenprodukt in der chemischen Synthese dient This compound als Vorläufer für verschiedene chemische Reaktionen. Seine Eigenschaften werden bei der Synthese komplexerer Moleküle eingesetzt, insbesondere in der pharmazeutischen Industrie .

Umweltwissenschaften: Nachhaltigkeitsstudien

Die Produktion von This compound wird auch auf ihre Umweltauswirkungen untersucht. Die Eintopfsynthesemethode reduziert die Anzahl der Schritte im industriellen Prozess, wodurch potenziell Abwasserprobleme verringert und die Nachhaltigkeit verbessert werden .

Materialwissenschaften: Lösemitteleffekte

Die Forschung zu This compound erstreckt sich auch auf die Materialwissenschaften, wo die Auswirkungen von Lösungsmitteln auf seine Synthese untersucht werden. Dies kann zur Entwicklung neuer Materialien mit verbesserten Eigenschaften führen .

Wirkmechanismus

Target of Action

4-Hydroxyphenylacetamide, also known as paracetamol or acetaminophen, is a widely used analgesic . It is thought to act through a combination of related pathways involving an inhibition of prostaglandin production and the nitric oxide pathway .

Mode of Action

It is often categorized alongside NSAIDs (nonsteroidal anti-inflammatory drugs) due to its ability to inhibit the cyclooxygenase (COX) pathways . It is also known to act as an inhibitor of the HpdBCA decarboxylase, which reduces p-cresol production .

Biochemical Pathways

This compound affects several biochemical pathways. One of the key pathways is the conversion of para-Hydroxyphenylacetic acid (p-HPA) by the HpdBCA enzyme complex, which leads to the production of p-cresol . By inhibiting this process, this compound reduces p-cresol production, thereby affecting the ability of certain bacteria to compete with other species in the gut microbiome .

Result of Action

The molecular and cellular effects of this compound’s action include decreased cell viability and DNA replication . This is attributed to the induction of apoptosis . These effects can have significant implications in the context of bacterial infections, where this compound can reduce the ability of certain bacteria to compete with other species in the gut microbiome .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, the nature of the solvent can affect the selectivity of the compound towards its possible targets . Furthermore, the compound’s action can be influenced by factors such as pH, temperature, and the presence of other substances in the environment .

Safety and Hazards

4-Hydroxyphenylacetamide causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is advised .

Zukünftige Richtungen

Biochemische Analyse

. . This compound plays a significant role in various biochemical reactions and has a wide range of effects on cellular processes.

Biochemical Properties

4-Hydroxyphenylacetamide is involved in biochemical reactions related to the metabolism of amphetamine, an active stimulant. It is produced directly from the inactive metabolite phenylacetone

Cellular Effects

In a study, this compound was identified as an inhibitor of HpdBCA decarboxylase, which reduces p-cresol production . This reduction in p-cresol production can render certain bacteria less able to compete with gut-dwelling Escherichia coli strains .

Molecular Mechanism

It is known to inhibit the HpdBCA decarboxylase enzyme, thereby reducing the production of p-cresol

Metabolic Pathways

This compound is involved in the metabolic pathways related to the metabolism of amphetamine . It is produced directly from the inactive metabolite phenylacetone

Eigenschaften

IUPAC Name |

2-(4-hydroxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c9-8(11)5-6-1-3-7(10)4-2-6/h1-4,10H,5H2,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBPAYPRLUDCSEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4066171 | |

| Record name | 4-Hydroxybenzeneacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4066171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17194-82-0 | |

| Record name | (4-Hydroxyphenyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17194-82-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Hydroxyphenyl)acetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017194820 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17194-82-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=187193 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzeneacetamide, 4-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Hydroxybenzeneacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4066171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxyphenylacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.471 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-HYDROXYBENZENEACETAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0HY0N4ITN4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

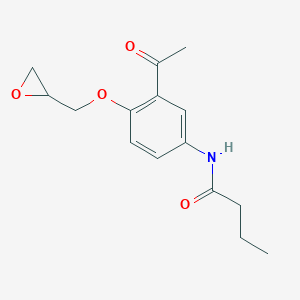

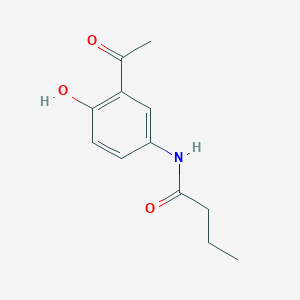

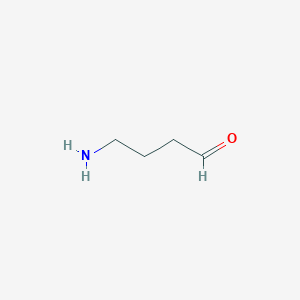

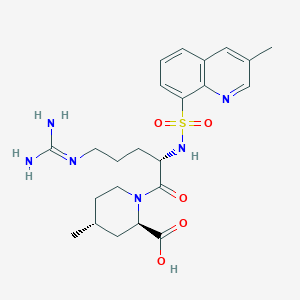

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

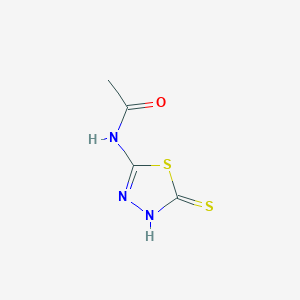

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

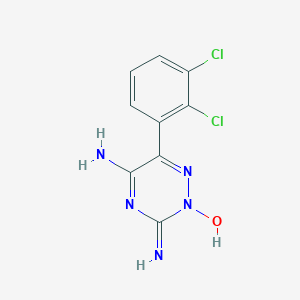

![(Z)-[cyano(2,3-dichlorophenyl)methylene]carbazamidine](/img/structure/B194306.png)